(2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone: is a chemical compound with the molecular formula C18H20N2O. This compound features a piperidine ring, a pyridine ring, and a phenyl group, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.
Introduction of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting neurological pathways.
Medicine
Therapeutics: It may be explored for its therapeutic potential in treating neurological disorders.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings allow it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.
(2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
The unique combination of the piperidine, pyridine, and phenyl groups in (2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20N2O |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[2-(2-methylpyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H20N2O/c1-14-16(10-7-12-19-14)17-11-5-6-13-20(17)18(21)15-8-3-2-4-9-15/h2-4,7-10,12,17H,5-6,11,13H2,1H3 |
InChI Key |
GIAUYXUSPPBABA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.